2-Amino-1-naphthonitrile

Description

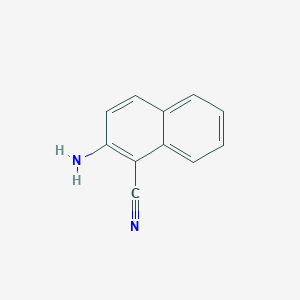

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXTXQGNFNNFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285995 | |

| Record name | 2-amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7066-13-9 | |

| Record name | 2-Amino-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7066-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007066139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenecarbonitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-1-naphthonitrile can be synthesized through several methods:

From 2-naphthylamine: One common method involves the reaction of 2-naphthylamine with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the amino group attacks the cyanogen bromide, resulting in the formation of this compound.

From 2-naphthol: Another method involves the conversion of 2-naphthol to 2-naphthylamine, followed by the reaction with cyanogen bromide as described above.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Acyl chlorides or sulfonyl chlorides can be used for acylation and sulfonation reactions, respectively.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Primary amines derived from the reduction of the nitrile group.

Substitution: Acylated or sulfonated derivatives of this compound.

Scientific Research Applications

2-Amino-1-naphthonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthonitrile involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

Reduction and Oxidation: The nitrile group can undergo reduction to form primary amines, while the amino group can be oxidized to form nitro derivatives.

Binding to Biological Targets: In biological systems, this compound may interact with enzymes and receptors, influencing cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 2-Amino-1-naphthonitrile:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| This compound | C₁₁H₉N₂ | 157.20 | -NH₂, -CN | Naphthalene |

| 2-Phenyl-2-(phenylamino)acetonitrile | C₁₄H₁₁N₂ | 207.25 | -NH-, -CN | Benzene/acetoneitrile |

| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | C₁₅H₁₃ClN₂ | 256.73 | -NH-, -CN, -Cl | Benzene/ethylamine |

Key Observations :

- Aromatic Backbone: this compound’s naphthalene core provides extended conjugation compared to benzene derivatives (e.g., benzonitrile analogs in and ), enhancing UV absorption and thermal stability .

- Substituent Effects: The amino group in this compound is directly attached to the aromatic ring, increasing electron density and basicity compared to compounds like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, where the amino group is part of a side chain .

- Steric and Electronic Factors: Bulky substituents (e.g., chlorophenyl in ) reduce solubility in polar solvents, whereas this compound’s planar structure may improve solubility in aromatic solvents .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: While ranitidine derivatives () are used as histamine H2 antagonists, this compound’s applications are more niche, often serving as a building block for polycyclic heteroaromatics in drug discovery .

- Agrochemicals: Chlorine-substituted analogs (e.g., ) exhibit pesticidal activity, whereas this compound’s amino-nitrile motif is leveraged in herbicide synthesis .

Biological Activity

2-Amino-1-naphthonitrile (C11H8N2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a nitrile group attached to a naphthalene ring, which contributes to its reactivity and interaction with biological targets. The unique arrangement of functional groups imparts distinct chemical properties that are essential for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Nucleophilic Substitution : The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Binding to Biological Targets : The compound may interact with various enzymes and receptors, influencing cellular processes and potentially exhibiting therapeutic effects.

- Reduction and Oxidation Reactions : The nitrile group can be reduced to form primary amines, while the amino group can be oxidized to yield nitro derivatives, which may also contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 1.5 |

| Pseudomonas aeruginosa | 3.0 |

These results suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Experimental studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values observed were:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapeutics .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Investigation into Anticancer Properties

Another investigation focused on the anticancer properties of this compound using in vitro assays. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects .

Conclusion and Future Directions

The biological activity of this compound demonstrates significant potential in both antimicrobial and anticancer applications. Its unique chemical structure allows for various interactions with biological targets, making it a candidate for further research and development.

Future studies should focus on:

- Elucidating the detailed mechanisms underlying its biological activities.

- Conducting in vivo studies to assess safety and efficacy.

- Exploring structural modifications to enhance potency and selectivity.

As research progresses, this compound may emerge as a valuable compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-naphthonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Optimize synthesis via nitrile formation or substitution reactions. For example, coupling naphthalene derivatives with cyanide precursors under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen). Monitor yield using HPLC or GC-MS, varying catalysts (e.g., Pd/C, CuI) and solvents (DMF, acetonitrile). Adjust stoichiometry of amines and nitrile precursors to minimize byproducts like dimerized intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- Spectroscopy : FT-IR for functional group confirmation (C≡N stretch ~2200 cm⁻¹, NH₂ bands ~3300–3500 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic proton environments and amine connectivity.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per lab-grade standards).

- Elemental Analysis : Confirm empirical formula (C₁₁H₈N₂) with ≤0.3% deviation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in amber vials at –20°C to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor decomposition via TLC or LC-MS. Avoid prolonged exposure to moisture, as hydrolysis may generate naphthoic acid derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-tracing) or kinetic profiling to distinguish between competing mechanisms (e.g., SNAr vs. radical pathways). Use DFT calculations to model transition states and compare experimental activation energies with theoretical values. Cross-reference findings with existing literature, prioritizing peer-reviewed studies that report detailed kinetic data .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer : Perform Hirshfeld surface analysis to map intermolecular interactions and density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). Validate models against crystallographic data (if available) and experimental UV-Vis spectra .

Q. How can researchers design toxicity assays for this compound given structural similarities to naphthalene derivatives?

- Methodological Answer : Follow ATSDR guidelines for naphthalene analogs:

- In vitro : Use hepatic microsomal assays (e.g., CYP450 metabolism) to identify reactive metabolites.

- In vivo : Conduct acute exposure studies in rodent models (OECD TG 423) with histopathological analysis of lung and liver tissues.

- Prioritize studies with IRB/IACUC approval and include negative controls to isolate compound-specific effects .

Q. What experimental approaches validate the role of this compound in supramolecular assembly?

- Methodological Answer : Perform X-ray crystallography to resolve hydrogen-bonding networks (e.g., amine-nitrile interactions). Use SEM/TEM to analyze nanostructure formation in solvent-evaporation trials. Compare results with analogous compounds (e.g., 2-Naphthylamine) to identify structure-property relationships .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., identical solvent systems, NMR referencing with TMS). Cross-check with certified reference materials (CRMs) and publish raw data (e.g., deposition in Zenodo or ChemRxiv). Use meta-analysis tools to identify outliers in historical datasets .

Q. What statistical methods are appropriate for optimizing reaction conditions in high-throughput screening?

- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs to evaluate multifactorial effects (e.g., temperature, catalyst loading). Use ANOVA to identify significant variables and Pareto charts to prioritize optimization parameters. Validate models with triplicate runs and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.